Saxagliptin, a potent and selective reversible inhibitor of dipeptidyl peptidase-4 (DPP-4), has emerged as a significant therapeutic agent in the management of type 2 diabetes mellitus (T2DM). By inhibiting DPP-4, saxagliptin enhances the actions of incretin hormones, which in turn improves β-cell function and suppresses glucagon secretion, leading to better glycemic control5. Beyond its primary use in T2DM, recent studies have explored the potential of saxagliptin in various other pathological conditions, revealing its multifaceted applications in the medical field1234678.
Saxagliptin's primary application is in the treatment of T2DM, where it has been shown to improve glycemic control both as monotherapy and in combination with other oral antidiabetic agents. Clinical trials have demonstrated significant reductions in glycated hemoglobin, fasting, and postprandial glucose concentrations, with a low risk of hypoglycemia and a neutral effect on body weight579.
In a study examining the efficacy of saxagliptin in a streptozotocin-induced rat model of Alzheimer's disease (AD), saxagliptin was found to attenuate amyloid beta (Aβ) burden, tau phosphorylation, and inflammatory markers, while improving memory retention. This suggests that saxagliptin could serve as a disease-modifying agent in the treatment of AD, potentially due to its ability to increase GLP-1 levels, which are known to decrease Aβ peptide and tau phosphorylation2.
Saxagliptin has been documented to mitigate airway inflammation in a mouse model of acute asthma. The study showed that saxagliptin ameliorated inflammatory changes, reduced leukocyte counts, and oxidative stress markers in bronchoalveolar lavage fluid, and modulated TLR4 and NF-κB signaling in lung tissues. These findings indicate that saxagliptin may represent a promising therapeutic agent for acute allergic asthma1.
The protective role of saxagliptin in vascular endothelial cells has been highlighted, where it suppresses the expression of adhesion molecules and cytokines induced by oxidized low-density lipoprotein cholesterol (ox-LDL), thereby mitigating endothelial dysfunction. This suggests potential cardiovascular benefits of saxagliptin independent of its anti-glycemic function4.
Saxagliptin has shown protective effects against diabetic nephropathy by inhibiting caspase 3/PARP-1-dependent nephrocyte apoptosis and suppressing oxidative stress. It also modulates the AGEs-RAGE axis, which is implicated in the pathogenesis of diabetic nephropathy, suggesting its utility in ameliorating renal damage in diabetes68.
In the context of ethanol-induced gastric mucosal injury, saxagliptin has demonstrated protective features by enhancing gastric mucosal autophagy flux and suppressing the NLRP3 inflammasome. These effects are attributed to the activation of the AMPK/mTOR pathway and the suppression of oxidative stress and pro-apoptotic events3.
3-Deoxy Saxagliptin falls under the category of pharmaceutical compounds known as dipeptidyl peptidase-4 inhibitors. These inhibitors are crucial in the therapeutic landscape for managing blood glucose levels in diabetic patients, particularly those with type 2 diabetes. The compound is classified based on its structural and functional properties, which align with other members of this drug class.
The synthesis of 3-Deoxy Saxagliptin involves several key steps, often utilizing advanced organic chemistry techniques. One prominent method includes the amide coupling of N-Boc-3-hydroxyadamantylglycine with methanoprolineamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, or EDC, as a coupling agent. This reaction typically requires careful control of reaction conditions such as temperature and pH to achieve high yields and purity.
The molecular formula of 3-Deoxy Saxagliptin is , with a molecular weight of approximately 299.42 g/mol. The compound features a complex structure characterized by an adamantane core, which contributes to its biological activity and stability.
3-Deoxy Saxagliptin participates in various chemical reactions that can be leveraged for further modifications or applications. Key reactions include:
These reactions are essential for both understanding the stability of the compound under different conditions and for potential synthetic modifications.
The mechanism through which 3-Deoxy Saxagliptin exerts its effects involves inhibition of dipeptidyl peptidase-4, leading to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). This results in enhanced insulin secretion from pancreatic beta cells and reduced glucagon secretion from alpha cells.
The physical properties of 3-Deoxy Saxagliptin include:
3-Deoxy Saxagliptin has several scientific applications beyond its primary use in diabetes management:
3-Deoxy Saxagliptin is a synthetic analog of the dipeptidyl peptidase-4 inhibitor saxagliptin. Its molecular formula is C₁₈H₂₅N₃O, with a molecular weight of 299.41 g/mol for the free base form. The hydrochloride salt form has a molecular weight of 335.91 g/mol (C₁₈H₂₆ClN₃O) [9].
The systematic International Union of Pure and Applied Chemistry (IUPAC) name is:(1S,3S,5S)-2-((S)-2-((3S,5S,7S)-adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile [3] [9]. This name defines:
Alternative designations include (2R,2'R,trans)-Deoxy-Saxagliptin, reflecting different stereochemical descriptors [3]. The compound is identified as a process-related impurity or synthetic intermediate during saxagliptin manufacturing [3] [9].
Table 1: Molecular Identity of 3-Deoxy Saxagliptin
Property | Specification |
---|---|
Molecular Formula (base) | C₁₈H₂₅N₃O |
Molecular Weight (base) | 299.41 g/mol |
Molecular Formula (HCl salt) | C₁₈H₂₆ClN₃O |
Molecular Weight (HCl salt) | 335.91 g/mol |
Rel. CAS No. (free base) | 361441-98-7 |
IUPAC Name | (1S,3S,5S)-2-((S)-2-((3S,5S,7S)-adamantan-1-yl)-2-aminoacetyl)-2-azabicyclo[3.1.0]hexane-3-carbonitrile |
3-Deoxy Saxagliptin possesses four chiral centers: three within the azabicyclo[3.1.0]hexane ring system (C1, C3, C5) and one at the α-carbon of the glycinyl sidechain attached to adamantane. The absolute configurations are specified as 1S,3S,5S for the bicyclic core and S for the amino acid moiety [3] [9]. The adamantane group is symmetrically substituted but maintains defined stereochemistry relative to the glycinyl attachment point ((3S,5S,7S)-adamantan-1-yl) [9].
The "3-deoxy" designation indicates the absence of the 3-hydroxyl group present in saxagliptin. This modification eliminates one hydrogen-bonding site critical for DPP-4 interactions. Stereoisomeric variants (e.g., R-configurations at C3 or the glycinyl α-carbon) are not explicitly documented in the literature but are theoretically possible during synthesis. Such isomers would likely exhibit reduced DPP-4 affinity due to steric clashes in the enzyme's S2 subsite [2] [5].
Table 2: Stereochemical Features of 3-Deoxy Saxagliptin vs. Related Compounds
Compound | Chiral Centers | Key Stereochemical Descriptors | Configuration Impact |
---|---|---|---|
3-Deoxy Saxagliptin | 4 | (1S,3S,5S)-bicyclic core; (S)-α-carbon glycine | Optimal positioning of nitrile and adamantane groups |
Saxagliptin | 4 | (1S,3S,5S)-bicyclic core; (S)-α-carbon glycine | Additional 3S-OH enables H-bond with DPP-4 Glu205/206 |
Sitagliptin | 1 | (R)-β-amino at triazolopiperazine scaffold | "Anchor-lock" domain binds S2 extensive subsite |
Vildagliptin | 1 | (S)-configuration at cyanopyrrolidine | Linear scaffold fits S1/S2 pockets |
Solubility: 3-Deoxy Saxagliptin demonstrates limited aqueous solubility but is soluble in polar organic solvents. Experimental data indicates solubility in dimethyl sulfoxide (DMSO) and methanol, making these suitable for analytical preparations [6] [9]. The hydrochloride salt form may exhibit enhanced aqueous solubility, though quantitative values are not reported in the literature.
Stability: As a secondary amine adjacent to a carbonyl group, 3-Deoxy Saxagliptin is susceptible to oxidative degradation. Its nitrile group, while less reactive than aldehydes or ketones, can undergo slow hydrolysis to carboxylic acids under extreme pH or prolonged storage conditions. The adamantyl moiety provides steric protection against some degradation pathways. Storage recommendations specify 2–8°C under inert atmosphere to minimize decomposition [6] [9]. No comprehensive stability studies under varied pH, temperature, or light exposure are publicly available.
Crystallography: No experimental crystal structure of 3-Deoxy Saxagliptin alone has been deposited in protein databanks. However, insights can be derived from saxagliptin’s co-crystal structure with DPP-4 (PDB ID: 3BJM) [4]. Saxagliptin forms a covalent adduct via nucleophilic attack by Ser630 on its nitrile carbon, generating a reversible imidate intermediate. The 3-hydroxyl group forms hydrogen bonds with Glu205 and Glu206 in the S2 extensive subsite. The absence of this hydroxyl in 3-Deoxy Saxagliptin disrupts this network, likely reducing binding affinity. The adamantyl group occupies the hydrophobic S2 subsite in both compounds, while the deoxy bicyclic core may exhibit altered torsional angles due to lack of the 3-hydroxy substituent [4] [5].
3-Deoxy Saxagliptin differs structurally from saxagliptin (BMS-477118) solely by the replacement of the 3-hydroxy group with hydrogen. This modification has profound implications for DPP-4 binding:
Compared to other Dipeptidyl Peptidase-4 inhibitors:
Table 3: Structural and Binding Characteristics of Key Dipeptidyl Peptidase-4 Inhibitors
Inhibitor | Core Scaffold | Key Binding Subsites | Covalent Mechanism | Reported IC₅₀/Ki |
---|---|---|---|---|
Saxagliptin | 3-Hydroxy-azabicyclohexane | S1 (nitrile), S2 (adamantyl), S2 extensive (OH) | Yes (Ser630-CN) | Ki = 0.6–1.3 nM |
3-Deoxy Saxagliptin | Azabicyclohexane | S1 (nitrile), S2 (adamantyl) | Impaired | Not reported |
Sitagliptin | Triazolopiperazine | S1 (trifluorophenyl), S2 extensive (anchor-lock) | No | IC₅₀ = 18 nM |
Vildagliptin | Cyanopyrrolidine | S1 (nitrile), S2 (hydroxyadamantyl) | Yes (Ser630-CN) | IC₅₀ = 3.5 nM |
Teneligliptin | J-shaped proline analog | S1, S2, S2 extensive | Yes | IC₅₀ = 0.37 nM |
The structural distinction between saxagliptin and 3-deoxy saxagliptin has biological significance beyond DPP-4 inhibition. Saxagliptin (but not sitagliptin) inhibits cardiomyocyte DPP-9, disrupting Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC) signaling pathways. This leads to impaired cardiac contractility and prolonged action potential duration—effects potentially linked to increased heart failure risk in clinical trials [1]. The 3-hydroxy group’s role in DPP-9 binding remains uncharacterized but may involve analogous interactions to those in DPP-4. The deoxy analog likely exhibits altered selectivity profiles against DPP-8/9 due to its modified scaffold [1] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1